molecular formula C28H24N4O3S B2714611 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683770-04-9

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No. B2714611
CAS RN: 683770-04-9
M. Wt: 496.59
InChI Key: PBYQQTCBKRKOLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, benzimidazoles are synthesized from o-phenylenediamine and a carboxylic acid or its equivalent . The sulfamoyl group could potentially be introduced through a sulfonation reaction.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to determine the structure .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. Benzimidazoles, for example, are known to have a wide range of biological activities and are used in several drugs .

Future Directions

The future research directions for this compound could be vast. It could be explored for potential uses in medicine, given the biological activity of benzimidazoles . Alternatively, its chemical properties could be studied further to develop new synthetic methods or materials.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-32(19-20-8-3-2-4-9-20)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-7-10-22(18-23)27-30-25-12-5-6-13-26(25)31-27/h2-18H,19H2,1H3,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQQTCBKRKOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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